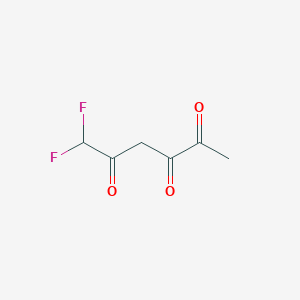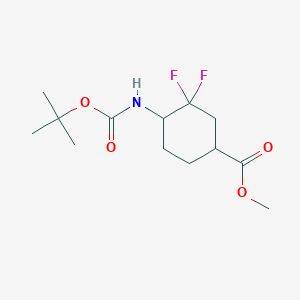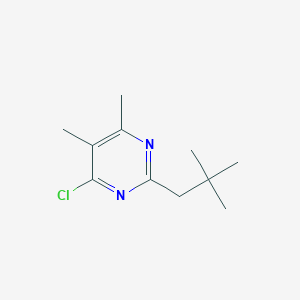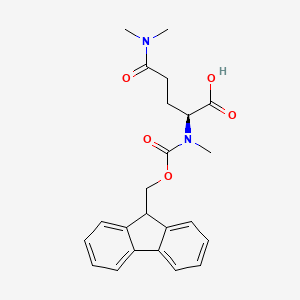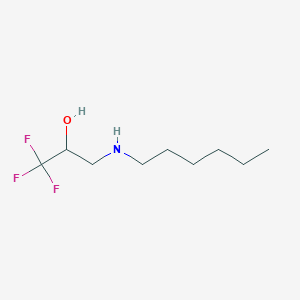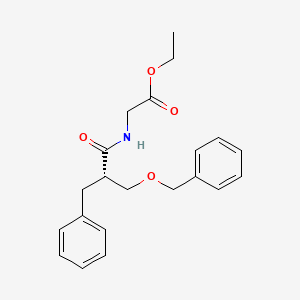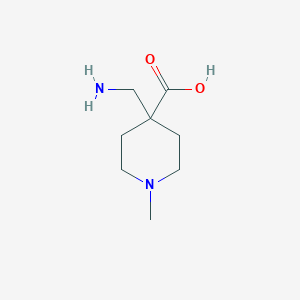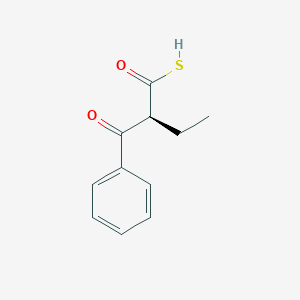
(S)-2-Benzoylbutanethioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzoylbutanethioic O-acid is an organic compound that belongs to the class of thioic acids It is characterized by the presence of a benzoyl group attached to a butanethioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzoylbutanethioic O-acid typically involves the reaction of benzoyl chloride with butanethioic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzoylbutanethioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid group to a thiol or sulfide.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Benzoylbutanethioic O-acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Benzoylbutanethioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: A related compound used in the synthesis of (S)-2-Benzoylbutanethioic O-acid.
Butanethioic acid: The parent compound from which this compound is derived.
Sulfoxides and sulfones: Oxidation products of this compound.
Uniqueness
This compound is unique due to its specific structure, which combines a benzoyl group with a butanethioic acid moiety
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(2S)-2-benzoylbutanethioic S-acid |
InChI |
InChI=1S/C11H12O2S/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
SNNULULILPSSSN-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)C1=CC=CC=C1)C(=O)S |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


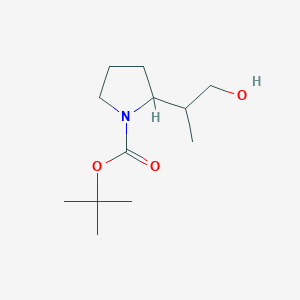
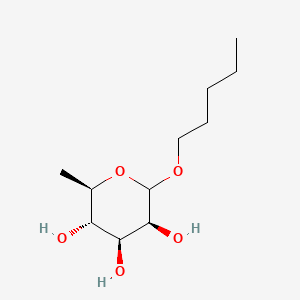
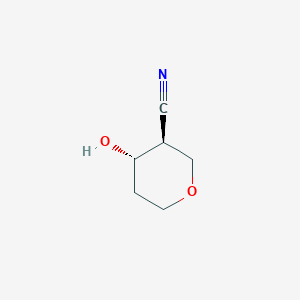
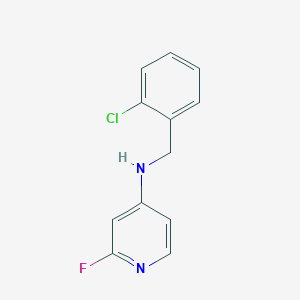
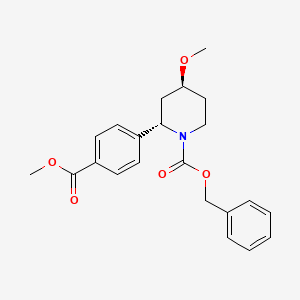
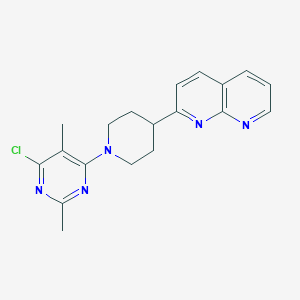
![1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)
